molecular formula C20H23NO4 B7765834 (+/-)-Corydine CAS No. 2505-56-8

(+/-)-Corydine

Cat. No. B7765834
CAS RN: 2505-56-8
M. Wt: 341.4 g/mol
InChI Key: IDQUPXZJURZAGF-UHFFFAOYSA-N
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Description

(+/-)-Corydine is a natural product found in Stephania abyssinica, Thalictrum tuberiferum, and other organisms with data available.

Scientific Research Applications

  • Cancer Research : Corydine has been identified as having effects on lung adenocarcinoma cells. It can inhibit the proliferation and induce apoptosis in lung cancer NCI-H446 cells, suggesting potential therapeutic applications in cancer treatment (Rong et al., 2016).

  • Pain Management : Corydine and corydaline are identified as mu-opioid receptor agonists. They produce antinociceptive effects in mice and could be developed into new analgesics. Interestingly, they were identified as G protein-biased agonists to the mu-opioid receptor without inducing β-arrestin2 recruitment, which may lead to improved therapeutic profiles for pain management (Kaserer et al., 2020).

  • Alzheimer's and Dementia : Corydine showed inhibitory activity against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. Corydine's inhibitory properties suggest potential as a treatment for symptoms related to these conditions (Adsersen et al., 2007).

  • Anti-HIV Potential : Corydine, along with another alkaloid norisoboldine, showed significant in vitro anti-HIV potential, inhibiting the HIV-1 reverse transcriptase enzyme activity. This points to a possible role for corydine in antiviral treatments (Ravanelli et al., 2016).

  • Anti-inflammatory Effects : Corydine is part of the alkaloid profile in certain medicinal plants used for treating traumatic inflammation and tuberculosis. Its extract has been shown to possess antibacterial, antiviral, and anti-inflammatory properties, suggesting a broad spectrum of potential therapeutic applications (Ting, 2013).

  • Bioactivity and Synthetic Approaches : The corynantheine alkaloids, including corydine, have been extensively studied for their broad bioactivity profile including analgesic, anti-inflammatory, antihypertensive, and antiarrhythmic activities. Significant efforts have been invested in developing synthetic strategies to obtain these alkaloids due to their potential in treating various diseases (Pérez et al., 2015).

properties

IUPAC Name

2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQUPXZJURZAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Corydine

CAS RN

2505-56-8
Record name Corydine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002505568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORYDINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S71U195F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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